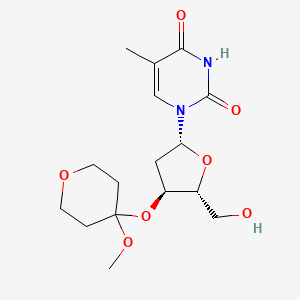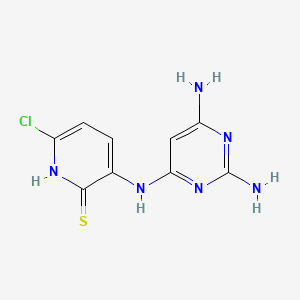
2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridinethione ring with a chlorine atom and an amino-substituted pyrimidine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinethione ring, followed by chlorination and subsequent attachment of the amino-substituted pyrimidine group. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of oxygen or the addition of hydrogen.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)-: Unique due to its specific substitution pattern.
Other Pyridinethione Derivatives: Similar structure but different substituents.
Pyrimidine Derivatives: Compounds with variations in the pyrimidine ring.
Uniqueness
The uniqueness of 2(1H)-Pyridinethione, 6-chloro-3-((2,6-diamino-4-pyrimidinyl)amino)- lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
42362-28-7 |
|---|---|
Molekularformel |
C9H9ClN6S |
Molekulargewicht |
268.73 g/mol |
IUPAC-Name |
6-chloro-3-[(2,6-diaminopyrimidin-4-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H9ClN6S/c10-5-2-1-4(8(17)14-5)13-7-3-6(11)15-9(12)16-7/h1-3H,(H,14,17)(H5,11,12,13,15,16) |
InChI-Schlüssel |
AGXZTJYNSINJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=S)NC(=C1)Cl)NC2=NC(=NC(=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



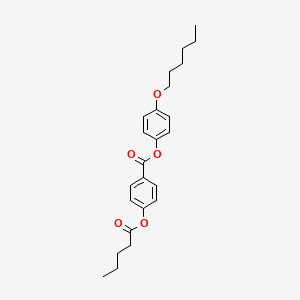
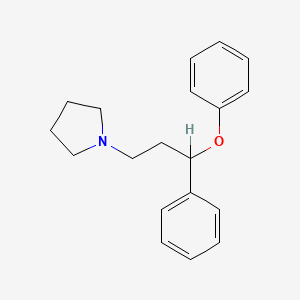
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
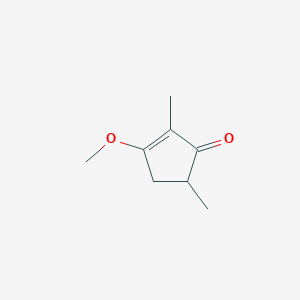

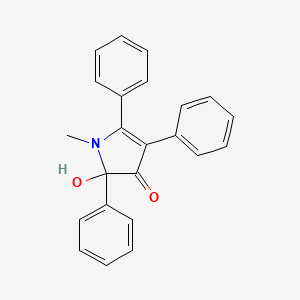
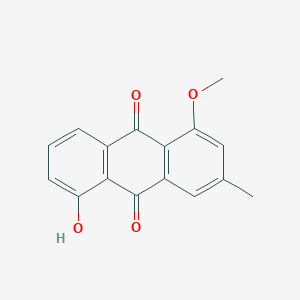

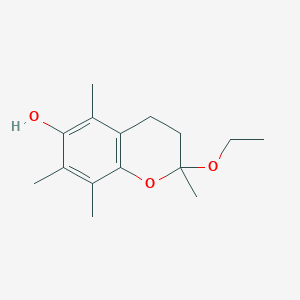

![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)

